molecular formula C17H11ClF2N2O3S B10964946 N-(4-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(4-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10964946
M. Wt: 396.8 g/mol
InChI Key: FNZHVYJYMQXQEG-UHFFFAOYSA-N
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Description

N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a difluoromethoxy group, and an aminocarbonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the difluoromethoxy group, and the attachment of the aminocarbonyl phenyl group. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under specific reaction conditions.

    Attachment of Aminocarbonyl Phenyl Group: This step may involve amide bond formation reactions using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and difluoromethoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different functional groups, such as:

  • N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
  • N-[4-(AMINOCARBONYL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-[4-(AMINOCARBONYL)PHENYL]-3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H11ClF2N2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClF2N2O3S/c18-13-11-6-5-10(25-17(19)20)7-12(11)26-14(13)16(24)22-9-3-1-8(2-4-9)15(21)23/h1-7,17H,(H2,21,23)(H,22,24)

InChI Key

FNZHVYJYMQXQEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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